molecular formula C19H38O3Si4 B12764620 2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane CAS No. 872630-56-3

2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane

Cat. No.: B12764620
CAS No.: 872630-56-3
M. Wt: 426.8 g/mol
InChI Key: MTNYEBXTUVIZPA-UHFFFAOYSA-N
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Description

2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane is an organosilicon compound characterized by the presence of a phenyl group substituted with an ethenyl group and a silicon atom bonded to three trimethylsiloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane typically involves the reaction of 2-(4-ethenylphenyl)ethylsilane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

[ \text{2-(4-ethenylphenyl)ethylsilane} + 3 \text{(trimethylsilyl chloride)} \rightarrow \text{this compound} + 3 \text{(hydrochloric acid)} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The trimethylsilyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or alkoxides can facilitate substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Medicine: Investigated for use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The trimethylsilyloxy groups provide steric protection and enhance the compound’s stability, making it suitable for use in harsh chemical environments. The phenyl and ethenyl groups contribute to the compound’s reactivity and potential for functionalization.

Comparison with Similar Compounds

Similar Compounds

    Tris(trimethylsilyl)silane: Similar in structure but lacks the phenyl and ethenyl groups.

    Triisopropyl(trimethylsilyl)ethynylsilane: Contains an ethynyl group instead of an ethenyl group.

    Trimethylsilyl chloride: A simpler compound used in the synthesis of various organosilicon compounds.

Properties

CAS No.

872630-56-3

Molecular Formula

C19H38O3Si4

Molecular Weight

426.8 g/mol

IUPAC Name

2-(4-ethenylphenyl)ethyl-tris(trimethylsilyloxy)silane

InChI

InChI=1S/C19H38O3Si4/c1-11-18-12-14-19(15-13-18)16-17-26(20-23(2,3)4,21-24(5,6)7)22-25(8,9)10/h11-15H,1,16-17H2,2-10H3

InChI Key

MTNYEBXTUVIZPA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](CCC1=CC=C(C=C1)C=C)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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